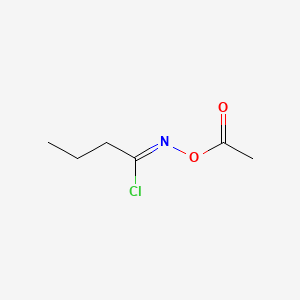
N-(Acetyloxy)butanimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Acetyloxy)butanimidoyl chloride is an organic compound with the molecular formula C6H10ClNO2 It is a derivative of butanimidoyl chloride, where the nitrogen atom is acylated with an acetoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Acetyloxy)butanimidoyl chloride typically involves the acylation of butanimidoyl chloride with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:
Butanimidoyl chloride+Acetic anhydride→N-(Acetyloxy)butanimidoyl chloride+Acetic acid
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the reaction and improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(Acetyloxy)butanimidoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of N-substituted butanimidoyl derivatives.
Hydrolysis: Formation of butanoic acid and acetic acid.
Reduction: Formation of N-(acetyloxy)butanamine.
Scientific Research Applications
N-(Acetyloxy)butanimidoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Potential use in the development of new drugs due to its ability to form stable amide bonds.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of N-(Acetyloxy)butanimidoyl chloride involves its reactivity as an acylating agent. The acyl chloride group can react with nucleophiles, leading to the formation of amides, esters, and other derivatives. This reactivity is crucial for its applications in organic synthesis and biochemical modifications.
Comparison with Similar Compounds
Similar Compounds
- N-(Acetyloxy)acetamidoyl chloride
- N-(Acetyloxy)propionimidoyl chloride
- N-(Acetyloxy)valerimidoyl chloride
Uniqueness
N-(Acetyloxy)butanimidoyl chloride is unique due to its specific chain length and the presence of both acyl and acyloxy functional groups. This combination allows for versatile reactivity and the formation of a wide range of derivatives, making it valuable in various synthetic applications.
Properties
CAS No. |
126794-86-3 |
|---|---|
Molecular Formula |
C6H10ClNO2 |
Molecular Weight |
163.60 g/mol |
IUPAC Name |
[(Z)-1-chlorobutylideneamino] acetate |
InChI |
InChI=1S/C6H10ClNO2/c1-3-4-6(7)8-10-5(2)9/h3-4H2,1-2H3/b8-6- |
InChI Key |
NRABTMVIESGWIO-VURMDHGXSA-N |
Isomeric SMILES |
CCC/C(=N/OC(=O)C)/Cl |
Canonical SMILES |
CCCC(=NOC(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















